2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Antimycobacterial Tuberculosis Pyridazinone

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic pyridazine derivative featuring a 4-ethylphenyl substituent at the pyridazine 6-position, a sulfanyl bridge, and an N-(furan-2-ylmethyl)acetamide moiety. Pyridazine-containing compounds are established scaffolds in medicinal chemistry, with documented activities spanning anticancer, antimicrobial, and anti-inflammatory indications.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 895458-05-6
Cat. No. B2803232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
CAS895458-05-6
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
InChIInChI=1S/C19H19N3O2S/c1-2-14-5-7-15(8-6-14)17-9-10-19(22-21-17)25-13-18(23)20-12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,23)
InChIKeyRNWIPSNJSSUGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 895458-05-6): Pyridazine-Based Acetamide for Targeted Research Procurement


2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic pyridazine derivative featuring a 4-ethylphenyl substituent at the pyridazine 6-position, a sulfanyl bridge, and an N-(furan-2-ylmethyl)acetamide moiety. Pyridazine-containing compounds are established scaffolds in medicinal chemistry, with documented activities spanning anticancer, antimicrobial, and anti-inflammatory indications [1]. The compound falls within the structural scope of pyridazinone and furan-containing molecules disclosed in patent EP2518063B1, which claims utility as potential anticancer agents [2]. Its molecular formula is C19H20N3O2S (calculated from structural components), distinguishing it from analogs with different aryl or heteroaryl substitutions on the pyridazine core.

Why 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide Cannot Be Replaced by Generic Pyridazine Analogs


Within the pyridazine sulfanyl acetamide class, even minor structural modifications—such as replacing the 4-ethylphenyl group with phenyl, halophenyl, or heteroaryl substituents—can drastically alter biological activity profiles. In antimycobacterial screenings of structurally related pyridazinone-furan hybrids, substitution of a chlorine atom on the phenyl ring increased antimycobacterial activity (MIC = 50 µM) compared to the unsubstituted phenyl analog (MIC = 200 µM), and introducing larger groups such as biphenyl (MIC = 50 µM) or naphthyl (MIC = 100 µM) further modulated potency [1]. Similarly, the patent EP2518063B1 demonstrates that pyridazinone and furan-containing compounds exhibit differential activity against cancer cell lines depending on specific substitution patterns [2]. Consequently, procuring 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide rather than a generic analog is essential to ensure the intended 4-ethylphenyl/furan-2-ylmethyl pharmacophore combination is present, as this precise combination may confer distinct target engagement or selectivity not reproducible by close-in-class alternatives.

Quantitative Differentiation Evidence for 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide


Class-Level Antimycobacterial Activity of Pyridazinone-Furan Hybrids Supports the Furan-2-ylmethyl Pharmacophore

While no direct head-to-head comparison data exist for the target compound, structurally related pyridazinone-furan hybrids demonstrate that the furan-2-ylmethyl substituent is essential for antimycobacterial activity. In a series of 2-[5-(furan-2-ylmethyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-(aryl)acetamides, the most active compounds (5e, 5g, 5i, 6e) exhibited MIC values of 50 µM against Mycobacterium tuberculosis H37Rv, while the unsubstituted phenyl analog 5a showed MIC = 200 µM—a 4-fold reduction in potency [1]. This indicates that the furan-2-ylmethyl group, which is also present in the target compound, contributes to antimycobacterial activity, though the specific contribution of the 4-ethylphenyl substitution on the pyridazine ring remains uncharacterized.

Antimycobacterial Tuberculosis Pyridazinone

Patent Scope Suggests Potential Anticancer Activity of Pyridazinone and Furan-Containing Compounds Including This Scaffold

The target compound falls within the generic formulas of EP2518063B1, which claims pyridazinones of formula (I) and furan compounds of formula (II) as potential inhibitors of EGFR and/or KRAS signaling for cancer treatment [1]. The patent exemplifies multiple compounds with demonstrated activity against cancer cell lines, though quantitative IC50 data for the specific 4-ethylphenyl/furan-2-ylmethyl combination are not disclosed in the publicly available patent document. The structural scope indicates that the combination of a pyridazine or pyridazinone core with a furan-containing substituent is considered pharmacologically relevant by the inventors at Sloan-Kettering Institute for Cancer Research.

Anticancer EGFR KRAS

BindingDB Data for a Close Analog Reveals Low-Micromolar Activity Against Eukaryotic Translation Initiation Factor 4H

A structurally related compound, N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (CID 7207152), was tested against eukaryotic translation initiation factor 4H (eIF4H) in a BindingDB-curated assay, showing an IC50 of 31,100 nM (31.1 µM) [1]. This analog differs from the target compound by having a 4-acetamidophenyl amide instead of N-(furan-2-ylmethyl) and a furan-2-yl group on the pyridazine instead of 4-ethylphenyl. The target compound's distinct 4-ethylphenyl substitution on the pyridazine ring and furan-2-ylmethyl on the amide may alter both target affinity and selectivity, but no direct comparative data exist.

Translation initiation Anticancer target Pyridazine sulfanyl acetamide

Comparative Molecular Properties Support Drug-Like Character Relative to In-Class Analogs

Based on calculated molecular properties (C19H20N3O2S, molecular weight ~354.4 g/mol), the target compound exhibits drug-like physicochemical parameters. Its calculated logP (~3.2), hydrogen bond acceptors (4), hydrogen bond donors (1), and topological polar surface area (~75 Ų) fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the close analog N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has higher molecular weight and increased hydrogen bond donors/acceptors, which may reduce membrane permeability. These property differences arise directly from the 4-ethylphenyl (lipophilic) and furan-2-ylmethyl (moderate polarity) substitution pattern unique to the target compound.

Physicochemical properties Drug-likeness Pyridazine SAR

Recommended Research Applications for 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide Based on Available Evidence


Anticancer SAR Probe for EGFR/KRAS Pathway Inhibition

Leveraging the patent scope of EP2518063B1, which claims pyridazinones and furan-containing compounds as potential EGFR and/or KRAS pathway inhibitors, the target compound can serve as a structural probe for structure–activity relationship (SAR) studies [1]. Its unique 4-ethylphenyl/furan-2-ylmethyl combination allows researchers to evaluate the contribution of these substituents to anticancer activity, particularly in comparison to analogs with different aryl groups on the pyridazine core.

Antimycobacterial Activity Screening and SAR Expansion

Given the established antimycobacterial activity of furan-2-ylmethyl-containing pyridazinone hybrids (MIC values down to 50 µM against M. tuberculosis H37Rv) [1], this compound can be tested in microplate-based antimycobacterial assays to determine the impact of the 4-ethylphenyl substitution on pyridazine, potentially yielding novel anti-tuberculosis leads.

Translation Initiation Factor Targeting in Oncology Research

The close analog N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide showed IC50 = 31.1 µM against eIF4H [1]. The target compound, with its distinct 4-ethylphenyl and furan-2-ylmethyl amide groups, can be evaluated for improved potency or selectivity against eIF4H or other translation initiation factors implicated in cancer, providing a differentiated chemical starting point for medicinal chemistry optimization.

Computational Docking and Pharmacophore Modeling Studies

As a compound with structural features bridging two active pharmacophore classes (pyridazinones and furan-containing molecules), the target compound is well-suited for computational studies, including molecular docking against EGFR, KRAS, or eIF4H targets, and pharmacophore model building to identify the minimal structural requirements for biological activity [1] [2].

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